Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-
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Overview
Description
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is a complex heterocyclic compound. It belongs to the class of fused N-heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features an imidazoquinazoline core, which is a significant structural motif in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of molybdate sulfuric acid (MSA) as a catalyst . This green synthesis is performed under solvent-free conditions, making it environmentally friendly and yielding high product quantities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of reusable catalysts like molybdate sulfuric acid (MSA) and solvent-free conditions suggests that scalable and sustainable production methods are feasible.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its pharmacological properties are explored for developing new drugs, particularly in cancer research and antimicrobial therapies.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including material science and catalysis.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinolines: These compounds share a similar fused N-heterocyclic structure and exhibit diverse biological activities.
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones: These are closely related compounds synthesized using similar methods and catalysts.
2,3-Dihydroimidazo[1,2-c]quinazolines: These compounds also feature an imidazoquinazoline core and are studied for their pharmacological properties.
Uniqueness
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of phenylmethyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
832676-81-0 |
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Molecular Formula |
C24H21N3O |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1,3-dibenzyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C24H21N3O/c28-23-22(15-18-9-3-1-4-10-18)26-17-20-13-7-8-14-21(20)25-24(26)27(23)16-19-11-5-2-6-12-19/h1-14,22H,15-17H2 |
InChI Key |
JNUFSYMQUWVTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C3N1C(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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